molecular formula C15H22N2O2 B14112884 Methyl 3-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate

Methyl 3-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate

Cat. No.: B14112884
M. Wt: 262.35 g/mol
InChI Key: WIAFGKCOGIYZLP-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a methyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate typically involves the reaction of 3-methyl-4-aminobenzoic acid with 1-methylpiperidine in the presence of a suitable esterification agent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Methyl 3-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate is unique due to its specific structural features, such as the presence of both a piperidine ring and a benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

methyl 3-methyl-4-[(1-methylpiperidin-4-yl)amino]benzoate

InChI

InChI=1S/C15H22N2O2/c1-11-10-12(15(18)19-3)4-5-14(11)16-13-6-8-17(2)9-7-13/h4-5,10,13,16H,6-9H2,1-3H3

InChI Key

WIAFGKCOGIYZLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC2CCN(CC2)C

Origin of Product

United States

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